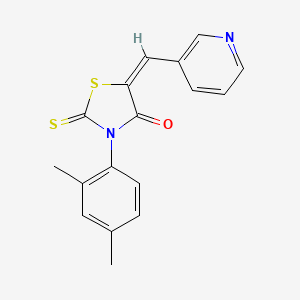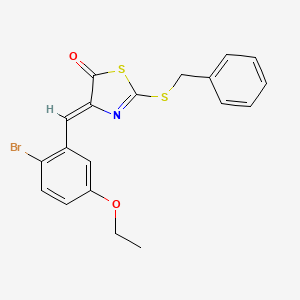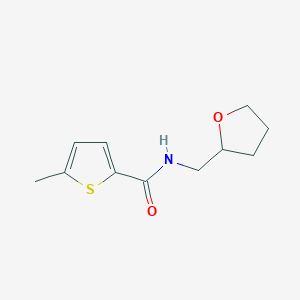
4-bromo-N-isobutyl-2-thiophenecarboxamide
Overview
Description
4-bromo-N-isobutyl-2-thiophenecarboxamide, also known as Brnibut, is a chemical compound that belongs to the family of nootropic drugs. This compound has gained attention in the scientific community due to its potential use as a cognitive enhancer.
Mechanism of Action
The exact mechanism of action of 4-bromo-N-isobutyl-2-thiophenecarboxamide is not fully understood. However, it is believed to modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity. 4-bromo-N-isobutyl-2-thiophenecarboxamide is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects
4-bromo-N-isobutyl-2-thiophenecarboxamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. It has also been found to enhance the activity of acetylcholine, a neurotransmitter that is involved in learning and memory. In addition, 4-bromo-N-isobutyl-2-thiophenecarboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-isobutyl-2-thiophenecarboxamide in lab experiments is its ability to enhance cognitive function in animal models. This makes it a useful tool for studying the neural mechanisms underlying learning and memory. However, one of the limitations of using 4-bromo-N-isobutyl-2-thiophenecarboxamide is its potential for abuse. It is important to use caution when handling and administering this compound.
Future Directions
There are several future directions for research on 4-bromo-N-isobutyl-2-thiophenecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential for use in the treatment of anxiety and depression. Further research is needed to fully understand the mechanism of action of 4-bromo-N-isobutyl-2-thiophenecarboxamide and its potential therapeutic applications.
Conclusion
In conclusion, 4-bromo-N-isobutyl-2-thiophenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential use as a cognitive enhancer. Its synthesis method involves the reaction of 4-bromo-2-thiophenecarboxylic acid with isobutylamine. 4-bromo-N-isobutyl-2-thiophenecarboxamide has been studied extensively for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its mechanism of action involves the modulation of GABA activity in the brain. 4-bromo-N-isobutyl-2-thiophenecarboxamide has several biochemical and physiological effects, including an increase in inhibitory neurotransmission and the enhancement of acetylcholine activity. While 4-bromo-N-isobutyl-2-thiophenecarboxamide has advantages for use in lab experiments, caution must be taken due to its potential for abuse. Future research on 4-bromo-N-isobutyl-2-thiophenecarboxamide is needed to fully understand its therapeutic potential.
Scientific Research Applications
4-bromo-N-isobutyl-2-thiophenecarboxamide has been studied extensively for its potential use as a cognitive enhancer. It has been shown to enhance memory, learning, and attention in animal models. In addition, it has been found to have anxiolytic and antidepressant effects in rodents. 4-bromo-N-isobutyl-2-thiophenecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-bromo-N-(2-methylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c1-6(2)4-11-9(12)8-3-7(10)5-13-8/h3,5-6H,4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQJRRMZLXUJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4695841.png)
![N-(2,5-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4695849.png)
![N-benzyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4695864.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4695875.png)
![5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B4695877.png)
![sec-butyl 2-{[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4695884.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]morpholine](/img/structure/B4695889.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-1-naphthylurea](/img/structure/B4695896.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4695930.png)
![N-(4-chlorophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4695937.png)
![N-mesityl-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4695943.png)
